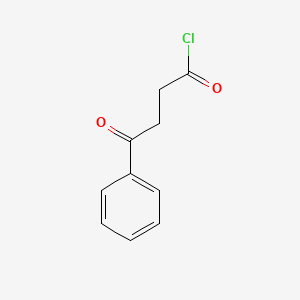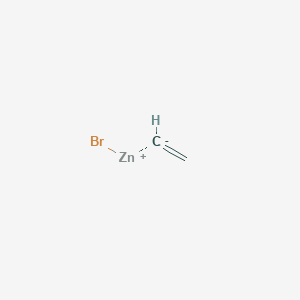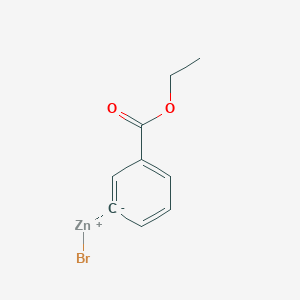
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF, is a zinc bromide salt of 3-ethoxycarbonylphenol, a substituted phenol. It is used in organic synthesis as a reagent for the generation of aryl and vinyl bromides. 3-Ethoxycarbonylphenylzinc bromide is a white, crystalline powder that is soluble in organic solvents such as tetrahydrofuran (THF). It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of THF.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-Ethoxycarbonylphenylzinc bromide involves the reaction of 3-Ethoxycarbonylphenylmagnesium bromide with zinc bromide in THF solvent.
Starting Materials
3-Ethoxycarbonylphenylmagnesium bromide, Zinc bromide, THF solvent
Reaction
Add 3-Ethoxycarbonylphenylmagnesium bromide to a flask containing THF solvent under inert atmosphere., Add zinc bromide to the flask and stir the mixture for several hours at room temperature., Filter the mixture to remove any solid impurities., Concentrate the filtrate under reduced pressure to obtain 3-Ethoxycarbonylphenylzinc bromide in THF solvent.
作用機序
3-Ethoxycarbonylphenylzinc bromide acts as a Lewis acid catalyst in the conversion of aldehydes and ketones to their corresponding bromides. The reaction involves the formation of a zinc bromide complex, which is then attacked by the aldehyde or ketone. This results in the formation of an intermediate, which is then converted to the corresponding bromide. The reaction mechanism is as follows:
Aldehyde/Ketone + ZnBr2 → ZnBr2-O-Aldehyde/Ketone → Bromide + ZnBr2
生化学的および生理学的効果
3-Ethoxycarbonylphenylzinc bromide has not been tested for its biochemical and physiological effects. Therefore, its effects on human health are unknown.
実験室実験の利点と制限
Advantages:
• 3-Ethoxycarbonylphenylzinc bromide is a highly efficient reagent for the generation of aryl and vinyl bromides.
• It is a versatile reagent, which can be used for the synthesis of a variety of compounds.
• It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.
Limitations:
• 3-Ethoxycarbonylphenylzinc bromide is a corrosive reagent and should be handled with care.
• It is a highly reactive reagent, and should be used in a well-ventilated area.
• It is a toxic material and should not be ingested or inhaled.
将来の方向性
• Further research is needed to evaluate the potential biochemical and physiological effects of 3-ethoxycarbonylphenylzinc bromide.
• Additional research is needed to explore the potential applications of 3-ethoxycarbonylphenylzinc bromide in other areas, such as catalysis and asymmetric synthesis.
• Further studies are needed to evaluate the potential toxicity of 3-ethoxycarbonylphenylzinc bromide and to develop safety protocols for its use in the laboratory.
• Research is needed to develop methods for the synthesis of 3-ethoxycarbonylphenylzinc bromide with higher concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.
• Additional studies are needed to explore the potential of 3-ethoxycarbonylphenylzinc bromide as a reagent for the synthesis of heterocycles.
科学的研究の応用
3-Ethoxycarbonylphenylzinc bromide has been widely used in synthetic organic chemistry as a reagent for the generation of aryl and vinyl bromides. It is an effective reagent for the conversion of aldehydes and ketones to their corresponding bromides. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
In addition, 3-ethoxycarbonylphenylzinc bromide has been used in catalytic asymmetric synthesis, as a catalyst for the synthesis of chiral compounds. It has also been used in the synthesis of heterocycles, as a reagent for the conversion of carboxylic acids to their corresponding bromides, and as a reagent for the conversion of nitriles to their corresponding bromides.
特性
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAIKLQEZUTMG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo[3-(ethoxycarbonyl)phenyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

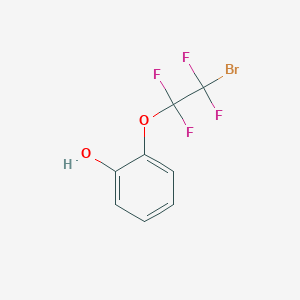


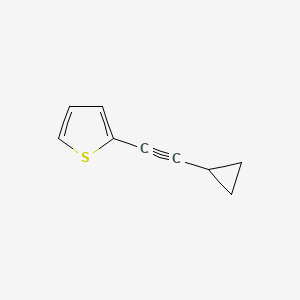

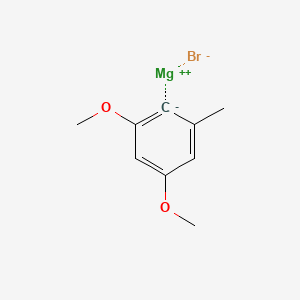
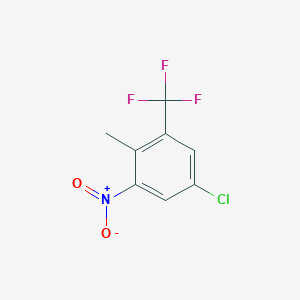
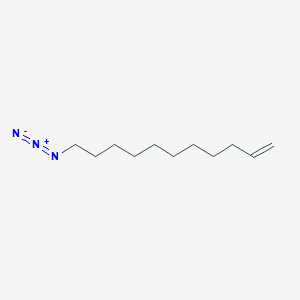

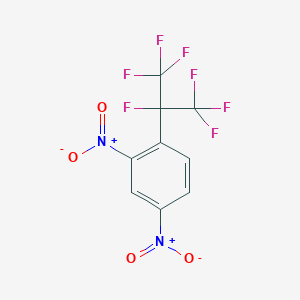
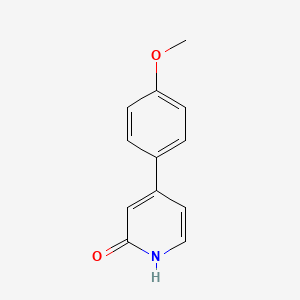
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)
